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  • Product: 5,6-Dihydro-4h-1,3-oxazin-2-amine
  • CAS: 1848-68-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5,6-dihydro-4H-1,3-oxazin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The compound 5,6-dihydro-4H-1,3-oxazin-2-amine belongs to the broader class of dihydro-1,3-oxazine derivatives, which are recognized for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5,6-dihydro-4H-1,3-oxazin-2-amine belongs to the broader class of dihydro-1,3-oxazine derivatives, which are recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2][3][4][5]. Structurally, it features a cyclic amidine moiety, a key functional group present in many biologically active guanidine compounds[6][7]. While the specific biological targets and mechanism of action for 5,6-dihydro-4H-1,3-oxazin-2-amine are not yet fully characterized in publicly available literature, its structural components suggest a high potential for therapeutic relevance. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action. As a Senior Application Scientist, the following sections detail a logical, multi-pronged experimental strategy, from initial target identification to in-depth pathway analysis, designed to provide a robust and validated understanding of the compound's biological function.

Introduction: The Scientific Rationale

The therapeutic potential of a novel compound is intrinsically linked to a thorough understanding of its mechanism of action (MoA). For 5,6-dihydro-4H-1,3-oxazin-2-amine, two key structural features inform our investigative starting point: the dihydro-1,3-oxazine core and the cyclic amidine group.

  • The Dihydro-1,3-Oxazine Scaffold: This heterocyclic system is a privileged structure in medicinal chemistry, appearing in compounds with demonstrated sedative, analgesic, anticonvulsant, antimicrobial, and anticancer activities[1][3]. Its synthetic accessibility and the biological activities of its derivatives make it a compelling scaffold for drug discovery[5][8][9].

  • The Cyclic Amidine (Guanidine Isostere): The embedded 2-amino-oxazine functionality is a cyclic form of a guanidinium group. Guanidine-containing molecules are known to engage in a wide range of biological interactions, often involving binding to enzymes like nitric oxide synthases or ion transporters such as the Na+/H+ exchanger[6]. Some bis-cyclic guanidines mimic the membrane-disrupting action of host-defense peptides, indicating potential as antimicrobial agents[10].

Given this background, a systematic investigation is warranted. This guide outlines a workflow designed not just to identify if the compound is active, but to precisely define how and where it acts within a biological system.

Phase I: Target Identification and Validation

The initial and most critical phase is to identify the direct molecular target(s) of 5,6-dihydro-4H-1,3-oxazin-2-amine. An unbiased, multi-pronged approach is recommended to increase the probability of success and to provide orthogonal validation of any initial findings.

Experimental Workflow for Target Identification

The following diagram outlines a logical flow for a comprehensive target identification campaign.

G cluster_0 Phase I: Target Identification cluster_1 Primary Methods phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Cytotoxicity) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies Bioactive Concentration yeast_three_hybrid Yeast Three-Hybrid (Y3H) System phenotypic_screening->yeast_three_hybrid Provides Cellular Context hit_validation Hit Validation (SPR, ITC, CETSA) affinity_chromatography->hit_validation yeast_three_hybrid->hit_validation computational_docking In Silico Target Prediction (Reverse Docking) computational_docking->hit_validation Provides Candidate Proteins caption Workflow for Target Identification. G cluster_0 Cellular Effects compound 5,6-dihydro-4H-1,3-oxazin-2-amine target Identified Target (e.g., NOS, Kinase, Transporter) compound->target Binding & Modulation pathway_node_2 Downstream Effector 1 target->pathway_node_2 Inhibition/Activation pathway_node_3 Downstream Effector 2 target->pathway_node_3 Inhibition/Activation pathway_node_1 Upstream Signal pathway_node_1->target phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation, Cytokine Release) pathway_node_2->phenotype pathway_node_3->phenotype caption Hypothetical Signaling Pathway.

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Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 5,6-Dihydro-4H-1,3-oxazin-2-amines via Advanced NMR Spectroscopy

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Characterization of β-Secretase (BACE1) Inhibitor Pharmacophores Executive Summary & Mechanistic Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Characterization of β-Secretase (BACE1) Inhibitor Pharmacophores

Executive Summary & Mechanistic Context

The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold has emerged as a privileged pharmacophore in the design of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease[1]. The biological efficacy of these molecules is highly dependent on their three-dimensional conformation and basicity. Specifically, the amidine-like 2-amine group must be carefully tuned; lowering its pKa (often via fluorination at the C5 position) is a proven strategy to mitigate blood-brain barrier (BBB) P-glycoprotein (P-gp) efflux and off-target hERG channel inhibition[2].

Because the spatial orientation of substituents at the C4, C5, and C6 positions dictates binding affinity within the BACE1 catalytic pocket, rigorous structural characterization is non-negotiable[3]. This application note details the causality-driven protocols for the 1 H and 13 C NMR spectral characterization of these complex heterocycles, ensuring robust, self-validating data acquisition.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignments, the following NMR protocols are designed with built-in self-validation checkpoints.

Protocol A: Sample Preparation
  • Step 1: Solvent Selection & Drying. Dissolve 15–20 mg of the oxazine derivative in 0.6 mL of rigorously dried CDCl 3​ or DMSO- d6​ .

    • Causality: The 2-amine group (-NH 2​ ) contains exchangeable protons. Trace water in the solvent will accelerate proton exchange, causing the -NH 2​ signal (typically δ 5.00–6.50 ppm) to broaden into the baseline or merge with the water peak.

  • Step 2: Internal Standard Addition. Add 0.03% v/v Tetramethylsilane (TMS) to the sample tube.

    • Self-Validation Checkpoint: Upon initial acquisition, the TMS peak must be perfectly symmetrical and exactly at 0.00 ppm with a line width at half height (LWHH) of <1.0 Hz. Any peak tailing or splitting immediately invalidates the sample prep, indicating poor magnetic shimming which will obscure the critical J -couplings needed for stereochemical assignment.

Protocol B: 1 H and 13 C NMR Acquisition (400 MHz / 100 MHz)
  • Step 1: 1 H NMR Acquisition. Use a standard 30-degree pulse sequence (zg30) with a spectral width of 20 ppm, 64K data points, and a relaxation delay (D1) of 1.0 s.

    • Causality: A 30-degree flip angle allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90-degree pulse. This permits more scans per minute, optimizing the signal-to-noise (S/N) ratio for the broad, quadrupolar-relaxed nitrogen-attached protons.

  • Step 2: 13 C NMR Acquisition. Use a power-gated decoupling sequence (zgpg30) with a spectral width of 250 ppm, 64K data points, and an extended D1 of 2.5 s.

    • Causality: The C2 amidine carbon and the C4 quaternary carbon (often bearing a methyl and an aryl group) lack attached protons, resulting in significantly longer T1​ relaxation times. An extended D1 ensures complete magnetization recovery, preventing these diagnostic peaks from being artificially suppressed in the final spectrum.

Protocol C: Data Processing & Quality Control
  • Step 1: Phase Correction. Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform.

    • Self-Validation Checkpoint: Perform manual zero-order and first-order phase correction. A perfectly flat, symmetrical baseline around the solvent multiplet (e.g., CDCl 3​ at 7.26 ppm) validates the phase correction. If the baseline rolls, integration values for the diastereotopic protons at C5 and C6 will be mathematically skewed, leading to incorrect conformational models.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) for a representative highly optimized BACE1 inhibitor core: 5-fluoro-4-methyl-5,6-dihydro-4H-1,3-oxazin-2-amine [2].

Table 1: Representative 1 H NMR Spectral Data
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic & Structural Causality
2-NH 2​ 5.00 – 6.50br sN/ABroadened by solvent exchange and the quadrupolar moment of 14 N.
C4-CH 3​ 1.15 – 1.80d 4JHF​≈2.0−6.0 Projects into the S1' pocket of BACE1. Splits into a doublet due to long-range coupling with the 5-fluorine[2].
C5-H 4.10 – 5.50ddd 2JHF​≈45.0−50.0 Highly deshielded by adjacent F and O atoms. The massive geminal H-F coupling confirms the regiochemistry of fluorination.
C6-H a​ , H b​ 3.50 – 4.80m 2JHH​≈10.0−12.0 Diastereotopic protons show distinct pseudo-axial and pseudo-equatorial shifts, dictating the oxazine ring's half-chair pucker.
Table 2: Representative 13 C NMR Spectral Data
PositionChemical Shift ( δ , ppm)Multiplicity ( 13 C- 19 F)Mechanistic & Structural Causality
C2 150.0 – 160.0sAmidine carbon. Highly deshielded; diagnostic marker for the intact 1,3-oxazine ring[1].
C4 55.0 – 65.0d ( 2JCF​≈15−25 Hz)Quaternary stereocenter. The two-bond carbon-fluorine coupling confirms the proximity of the C5-fluoro substitution.
C5 80.0 – 95.0d ( 1JCF​≈170−180 Hz)The massive one-bond C-F coupling is the definitive proof of successful fluorination at this position, critical for pKa tuning[2].
C6 60.0 – 75.0d ( 2JCF​≈20−30 Hz)Adjacent to the ring oxygen; exhibits two-bond coupling to the 5-F atom.

Structural Validation Workflow

The logical progression from sample preparation to 3D conformational validation requires a strict sequence of analytical steps. 1D NMR confirms the atomic connectivity, while 2D NMR (NOESY) is required to establish the syn or anti spatial relationship between the C4-methyl and C6-substituents, which ultimately dictates BACE1 binding affinity[3].

NMR_Workflow N1 Sample Preparation (Oxazine in CDCl3/DMSO-d6) N2 1H & 13C NMR Acquisition (400/100 MHz, 298K) N1->N2 Transfer to Magnet N3 Phase & Baseline Correction (Self-Validation Step) N2->N3 FID Processing N4 Spectral Assignment (Chemical Shifts & Coupling Constants) N3->N4 Peak Picking N5 Stereochemical Elucidation (NOESY/COSY Integration) N4->N5 2D Correlation N6 Conformational Validation (BACE1 Inhibitor Pharmacophore) N5->N6 3D Structure

Workflow for NMR-based structural validation of 5,6-dihydro-4H-1,3-oxazin-2-amines.

References

  • Source: Google Patents (US9296734B2)
  • Title: Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1)
  • Title: Structure-Based Approaches to Improving Selectivity through Utilizing Explicit Water Molecules: Discovery of Selective β-Secretase (BACE1)

Sources

Application

Application Note: Design, Optimization, and Evaluation of 5,6-dihydro-4H-1,3-oxazin-2-amine Derivatives as BACE1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Neuropharmacology Executive Summary & Mechanistic Rationale The 5,6-dihydro-4H-1,3-oxazin-2-amine (or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Neuropharmacology

Executive Summary & Mechanistic Rationale

The 5,6-dihydro-4H-1,3-oxazin-2-amine (or 1,4-oxazine) scaffold has emerged as a highly privileged pharmacophore in the pursuit of disease-modifying therapies for Alzheimer’s disease (AD)[1]. Its primary application is the potent and targeted inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) , the aspartyl protease responsible for the rate-limiting first step in the amyloidogenic processing of the amyloid precursor protein (APP)[2].

Causality in Scaffold Design: Why the 1,3-Oxazin-2-amine Core?

The development of BACE1 inhibitors historically failed due to the inability of large, peptidic transition-state analogs to cross the blood-brain barrier (BBB). The 1,3-oxazin-2-amine core solves this by acting as a low-molecular-weight, non-peptidic transition-state isostere.

  • Target Engagement: The basic amidine/amine functionality forms a highly stable, bidentate hydrogen-bonding network with the catalytic aspartic acid dyad (Asp32 and Asp228) in the BACE1 active site[1].

  • Selectivity via Explicit Water Molecules: BACE1 shares high structural homology with BACE2 (inhibition of which causes depigmentation). High-resolution X-ray crystallography reveals that the S2' pockets of BACE1 and BACE2 contain explicit water molecules with distinct thermodynamic free energy levels. By incorporating specific functional groups (e.g., a propynyl group at the 4-position of the oxazine ring), medicinal chemists can selectively displace a high-energy water molecule unique to BACE1, drastically improving BACE1/BACE2 selectivity[3].

  • BBB Permeability via Fluorination: A highly basic amine (pKa > 9) restricts CNS exposure by acting as a substrate for P-glycoprotein (P-gp) efflux transporters. Strategic introduction of electron-withdrawing groups—such as fluorine or trifluoromethyl (-CF3) at the 6-position—reduces the pKa of the amine, mitigating P-gp recognition and enhancing brain penetrance[1][4].

APP_Processing APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) Target of 1,3-oxazin-2-amines APP->BACE1 Amyloidogenic Pathway AlphaSec α-secretase APP->AlphaSec Non-amyloidogenic Pathway C99 C99 Fragment BACE1->C99 sAPPb sAPPβ BACE1->sAPPb GammaSec γ-secretase C99->GammaSec Abeta Amyloid-β (Aβ) Peptides (Neurotoxic) GammaSec->Abeta

BACE1-mediated amyloidogenic processing of APP leading to neurotoxic Aβ peptides.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the optimization of the 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold, the following table summarizes the impact of structural modifications on potency, selectivity, and efflux ratio (ER)[1][3][4].

Compound / Scaffold ModificationBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Selectivity (BACE2/BACE1)MDR1-MDCK Efflux Ratio (ER)Mechanistic Outcome
Unsubstituted 1,3-oxazine core > 10,000> 10,000N/A> 10.0Weak binding; poor BBB penetration.
6-CF₃ Substituted Oxazine 1118~1.6x1.8Reduced pKa; excellent BBB penetration; poor selectivity.
4-Propynyl Substituted Oxazine 3.7250~67x2.1Displaces BACE1 S2' water molecule; high selectivity.
Optimized Fluoro-oxazine (e.g., NB-360) 4.1> 1,000> 240x< 1.5Optimal balance of potency, selectivity, and CNS exposure.

Experimental Workflows & Protocols

The validation of a novel 1,3-oxazin-2-amine derivative requires a self-validating cascade of assays: from cell-free biochemical binding to complex cellular barrier models.

Screening_Workflow Design Rational Design (1,3-oxazin-2-amine) FRET FRET Assay (BACE1 Selectivity) Design->FRET Cell Cellular Assay (Aβ lowering) FRET->Cell MDCK MDR1-MDCK (BBB Permeability) Cell->MDCK InVivo In Vivo PK/PD (Brain Aβ) MDCK->InVivo

Sequential screening workflow for 1,3-oxazin-2-amine BACE1 inhibitors.

Protocol A: In Vitro Biochemical FRET Assay for BACE1 Inhibition

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to quantify BACE1 enzymatic activity and calculate the IC₅₀ of oxazine derivatives[5][6].

Rationale: When BACE1 cleaves the synthetic APP-fluorogenic substrate, the fluorophore is separated from the quencher, emitting a measurable fluorescent signal. Time-resolved (TR-FRET) formats are preferred to eliminate compound auto-fluorescence[7].

Materials:

  • Recombinant human BACE1 enzyme (1.0 Unit/mL)[5].

  • FRET Peptide Substrate (e.g., Rh-EVNLDAEFK-Quencher or Eu-chelate labeled)[6][7].

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

  • Black 96-well or 384-well microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1,3-oxazin-2-amine test compound in 100% DMSO. Dilute into Assay Buffer to achieve a final DMSO concentration of < 1%[5].

  • Enzyme Addition: Add 10 µL of the diluted test compound to the microplate. Add 10 µL of 3X BACE1 Enzyme (diluted to ~7.5-10 ng/µL) to each well[6].

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of 3X BACE1 Substrate (750 nM) to all wells to start the reaction[5].

  • Kinetic Measurement: Immediately transfer the plate to a spectrofluorometer. Read fluorescence continuously (Kinetic Mode) for 60 minutes at Ex 320 nm / Em 405 nm (or specific wavelengths for the chosen fluorophore)[6].

  • Data Validation & Analysis:

    • Calculate the Z'-factor using positive (Verubecestat) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness[7].

    • Plot the initial velocity (slope of RFU vs. time) against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol B: MDR1-MDCK Permeability Assay for BBB Penetration

Because BACE1 targets reside in the central nervous system, 1,3-oxazin-2-amine compounds must cross the BBB. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) provide an authoritative in vitro model for BBB permeability and active efflux[8][9].

Rationale: By measuring bidirectional transport—Apical to Basolateral (A→B) and Basolateral to Apical (B→A)—we can calculate the Efflux Ratio (ER). An ER < 2.0 indicates the compound is not a significant P-gp substrate, predicting successful brain penetrance[9].

Materials:

  • MDR1-MDCK cell line.

  • Transwell permeable supports (e.g., Multiscreen 24- or 96-well plates)[8].

  • Transport Buffer: HBSS containing 2.5% HEPES (pH 7.4)[9].

  • Lucifer Yellow (monolayer integrity marker)[8].

Step-by-Step Procedure:

  • Monolayer Preparation: Seed MDR1-MDCK cells onto filter transwell inserts at a density of 18,000 cells/well. Culture for 3-4 days in a humidified 5% CO₂ incubator at 37°C[8][9].

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 600 Ohms/cm², confirming tight junction formation[9].

  • Dosing:

    • A→B Transport: Add 10 µM of the test oxazine compound (in Transport Buffer) to the Apical compartment. Add blank buffer to the Basolateral compartment[9].

    • B→A Transport: Add 10 µM of the test compound to the Basolateral compartment. Add blank buffer to the Apical compartment[9].

    • Include Lucifer Yellow in the dosing solutions to continuously monitor leakage[8].

  • Incubation: Incubate the plates for 60 to 90 minutes at 37°C[9].

  • Sampling & Quantification: Collect samples from both donor and receiver compartments. Quantify the compound concentration using LC-MS/MS[8][9].

  • Data Analysis:

    • Calculate the apparent permeability ( Papp​ ) for both directions:

      Papp​=(dQ/dt)×(1/C0​)×(1/A)

      (Where dQ/dt is the permeation rate, C0​ is the initial concentration, and A is the surface area)[9].

    • Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) [9].

Sources

Method

Application Note: Advanced Synthesis and Utility of 5,6-Dihydro-4H-1,3-oxazin-2-amine Scaffolds in Drug Discovery

Introduction & Biological Rationale The 5,6-dihydro-4H-1,3-oxazin-2-amine core has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The 5,6-dihydro-4H-1,3-oxazin-2-amine core has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics. Its most prominent application is acting as a precursor and core pharmacophore for Beta-Secretase 1 (BACE1) inhibitors, which are critical in the pursuit of disease-modifying treatments for Alzheimer's disease (AD) [1].

BACE1 is an aspartic protease responsible for the initial, rate-limiting cleavage of the Amyloid Precursor Protein (APP). This cleavage, followed by γ -secretase processing, generates amyloid- β (A β ) peptides that aggregate into neurotoxic plaques. The 1,3-oxazin-2-amine moiety is uniquely suited to inhibit BACE1 because its amidine-like structure forms critical hydrogen bonds with the catalytic aspartate dyads (Asp32 and Asp228) in the BACE1 active site [2].

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble) APP->sAPPb Cleaved by C99 C99 Membrane Fragment APP->C99 Cleaved by BACE1 BACE1 (β-Secretase) BACE1->APP Catalyzes Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleaved by Gamma γ-Secretase Gamma->C99 Catalyzes Plaques Amyloid Plaques (Alzheimer's) Abeta->Plaques Aggregation

Fig 1: APP processing pathway showing BACE1-mediated cleavage leading to amyloid-β aggregation.

Synthetic Strategy & Mechanistic Causality

Synthesizing highly functionalized 5,6-dihydro-4H-1,3-oxazin-2-amines requires precise stereocontrol and functional group tolerance. The unsubstituted core itself is a weak binder; however, structure-based drug design (SBDD) has demonstrated that specific substitutions dramatically enhance both potency and pharmacokinetic profiles [3].

Displacing Explicit Water Molecules: Recent medicinal chemistry efforts have shown that incorporating a propynyl group at the 4-position of the oxazine ring allows the molecule to reach and displace explicit, high-energy water molecules within the S2' pocket of BACE1. This displacement provides a massive entropic and thermodynamic boost to binding affinity, while also conferring high selectivity over the closely related BACE2 enzyme [2].

Mitigating P-gp Efflux: A major hurdle for CNS drugs is blood-brain barrier (BBB) penetrance, which is often hindered by P-glycoprotein (P-gp) efflux. The basicity of the amino-dihydro-oxazine (pKa 9.8) makes it a prime target for P-gp. By introducing electron-withdrawing groups, such as a 5-fluoro substitution, the pKa is lowered, which effectively mitigates P-gp efflux and improves central exposure [4].

Synth Start Aldehyde/Ketone Precursor Grignard Grignard Addition (Propynylmagnesium bromide) Start->Grignard Imine Ketimine Formation (tert-butylsulfinamide) Grignard->Imine Enolate Enolate Addition & Reduction Imine->Enolate Thiourea Benzoylthiourea Condensation Enolate->Thiourea Cyclization Oxazine Cyclization (DBU, 60°C) Thiourea->Cyclization Product Substituted 5,6-dihydro-4H- 1,3-oxazin-2-amine Cyclization->Product

Fig 2: Step-by-step synthetic workflow for 5,6-dihydro-4H-1,3-oxazin-2-amine derivatives.

Experimental Protocols: Synthesis and Validation

The following self-validating protocol outlines the critical cyclization and functionalization phases for generating a highly selective (R)-4-(prop-1-yn-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine derivative[2].

Step 1: Intramolecular Oxazine Cyclization
  • Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic base to deprotonate the hydroxyl group of the benzoylthiourea intermediate. This facilitates an intramolecular nucleophilic attack on the thiourea carbon, expelling hydrogen sulfide and closing the 1,3-oxazine ring without inducing unwanted side reactions.

  • Procedure:

    • Suspend the benzoylthiourea intermediate (e.g., 0.862 mmol) in anhydrous methanol (8.7 mL).

    • Add DBU (1.0 equivalent, 130 μ L) dropwise.

    • Stir the mixture at 60 °C overnight under an inert nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and quench with 2M aqueous HCl.

    • Dilute with diethyl ether, basify the aqueous layer with aqueous K 2​ CO 3​ , and extract the organic layers with ethyl acetate (EtOAc).

  • Validation: Reaction completion must be validated via LC-MS monitoring for the disappearance of the intermediate mass. Post-extraction, High-Resolution Mass Spectrometry (HRMS) is required to confirm the exact mass of the oxazine core (e.g., calculated 100.0636 Da for the unsubstituted C 4​ H 8​ N 2​ O core) [3].

Step 2: Amide Coupling for Target Functionalization
  • Causality: Coupling the resulting amine with a heteroaryl acid (e.g., 5-cyanopicolinic acid) extends the molecule into the S1 and S3 subpockets of the BACE1 enzyme, locking the active conformation.

  • Procedure:

    • To a solution of the oxazine amine (0.111 mmol), 5-cyanopicolinic acid (0.111 mmol), and 2M HCl (55.6 μ L) in MeOH (2.0 mL), add EDC·HCl (0.122 mmol) at 0 °C.

    • Stir at room temperature for 30 minutes.

    • Quench with aqueous NaHCO 3​ and extract with EtOAc.

    • Wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation: Purify the crude product via reverse-phase HPLC. Validate the structural integrity of the newly formed amide bond and the intact oxazine ring using 1 H and 13 C NMR spectroscopy.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological impact of modifying the 5,6-dihydro-4H-1,3-oxazin-2-amine core, illustrating the chemical causality between specific precursor substitutions and the resulting enzyme selectivity profiles [2][4].

Compound ScaffoldKey SubstitutionBACE1 IC 50​ (nM)BACE2 IC 50​ (nM)Pharmacological Profile
Unsubstituted Oxazine Core None>10,000>10,000Weak binder; baseline scaffold.
5-Fluoro-1,3-dihydro-oxazine 5-Fluoro118N/ALowered pKa; improved BBB penetrance.
6-Substituted 5-Fluoro-oxazine 6-Iodomethyl3.7N/AHighly potent; reduced P-gp efflux.
Propynyl-substituted Oxazine 4-Propynyl<10>1,000Displaces S2' water; high BACE1 selectivity.

References

  • Title: Perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (US9296734B2)
  • -Secretase (BACE1)
  • Title: 2H-1,4-Oxazin-3-amine, 5,6-dihydro- | 747408-16-8 Source: Benchchem URL
  • -Secretase (BACE1)
Application

Application Note &amp; Protocols: Catalytic Cyclization Strategies for the Synthesis of 5,6-Dihydro-4H-1,3-oxazin-2-amine

Abstract: The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold, a cyclic guanidine analogue, is a privileged structure in medicinal chemistry and drug development. Its inherent basicity and capacity for hydrogen bonding make i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold, a cyclic guanidine analogue, is a privileged structure in medicinal chemistry and drug development. Its inherent basicity and capacity for hydrogen bonding make it a valuable isostere for guanidines found in numerous biologically active compounds and natural products.[1][2] Traditional synthetic routes can be multistep and harsh. This guide provides an in-depth analysis of modern catalytic cyclization methods for the efficient construction of this heterocyclic core, designed for researchers and professionals in drug discovery. We will explore transition-metal and organocatalytic approaches, detailing the mechanistic rationale behind them and providing actionable protocols for laboratory implementation.

Foundational Principles & Strategic Disconnections

The synthesis of the 5,6-dihydro-4H-1,3-oxazin-2-amine ring system fundamentally relies on the intramolecular cyclization of a precursor containing both a nucleophilic hydroxyl group and a guanidine or guanidine precursor, separated by a three-carbon linker. The primary strategic challenge is to orchestrate the 6-exo-tet cyclization in a chemo- and regioselective manner.

The most logical disconnection approach involves a substituted N-(3-hydroxypropyl)guanidine. This precursor can be assembled from 3-aminopropan-1-ol and a suitable guanylating agent. The subsequent catalytic cyclization is the key step that forges the C-O bond to form the heterocyclic core.

G Target 5,6-Dihydro-4H-1,3-oxazin-2-amine Precursor N-(3-Hydroxypropyl)guanidine Derivative Target->Precursor Key Disconnection: Intramolecular Cyclization SMs 3-Aminopropan-1-ol + Guanylating Agent Precursor->SMs Precursor Synthesis

Caption: Core synthetic strategy for the target oxazine.

Transition Metal-Catalyzed Intramolecular Cyclization

Transition metals offer powerful catalytic cycles for activating substrates and promoting otherwise difficult cyclization reactions. For the synthesis of cyclic guanidines and related heterocycles, silver and gold catalysts have shown significant promise due to their oxophilic and carbophilic Lewis acidity.

Silver(I)-Catalyzed Intramolecular Hydroamination/O-Cyclization

Silver catalysts, particularly Ag(I) salts like AgNO₃ or AgOTf, are effective for intramolecular hydroamination of alkenes.[3] This principle can be adapted for an O-cyclization pathway. The mechanism involves the activation of the guanidine moiety, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by the tethered hydroxyl group.

Causality Behind Experimental Choices:

  • Catalyst: A silver(I) salt is chosen for its ability to coordinate to and activate the C=N bond of the guanidine.[4]

  • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the hydroxyl group, increasing its nucleophilicity without competing in the reaction.[4]

  • Protecting Groups: A tosyl (Ts) or similar electron-withdrawing group on one of the guanidine nitrogens can enhance the electrophilicity of the guanidine carbon and prevent side reactions, although it must be removed in a subsequent step.[3]

G cluster_0 Catalytic Cycle A N-(3-Hydroxypropyl)guanidine (Substrate) C Activated Complex Ag coordination to C=N A->C Coordination B Ag(I) Catalyst B->C D 6-exo-tet Cyclization Intramolecular O-attack C->D Base-Assisted E Protonolysis D->E Intermediate F Product + Regenerated Ag(I) E->F Release F->B Regeneration

Caption: Proposed mechanism for Ag(I)-catalyzed cyclization.

Gold(I)-Catalyzed Cycloisomerization

Cationic gold(I) complexes are exceptionally potent catalysts for activating alkynes, allenes, and alkenes toward intramolecular nucleophilic attack.[5][6][7] A viable strategy for synthesizing the target oxazine involves starting with an N-(3-hydroxypropyl) derivative containing a pendant alkyne. The gold catalyst activates the alkyne, triggering a 6-exo-dig cyclization by the hydroxyl group.

Causality Behind Experimental Choices:

  • Catalyst: A cationic gold(I) complex, such as [Au(PPh₃)]SbF₆ or [IPrAu]NTf₂, is selected for its high affinity for carbon-carbon multiple bonds (π-acidity).[5][8]

  • Solvent: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to avoid catalyst inhibition.

  • Substrate Design: The precursor must contain an alkyne. This approach leads to an exocyclic double bond which would require a subsequent reduction step to yield the final saturated product. This method is particularly useful for building molecular complexity.

Comparative Analysis of Catalytic Methods

The choice of catalytic system depends on factors such as starting material availability, cost, reaction conditions, and desired functional group tolerance.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Silver(I) Nitrate / NaOtBu 80 °C, Toluene, 12-24 hLower cost catalyst; good yields for specific substrates.[3][4]Requires base; may require protecting groups; moderate temperatures.
Gold(I) Chloride / Silver Salt Room Temp to 60 °C, DCM, 1-8 hVery mild conditions; extremely high turnover frequency; broad functional group tolerance.[5][6]High catalyst cost; requires specific alkyne/allene precursors.
Organocatalysis (e.g., TBD) 100-140 °C, Neat or high-boiling solventMetal-free; simple reagents.[9][10]Often requires high temperatures; can have limited substrate scope.

Detailed Experimental Protocol: Silver-Catalyzed Synthesis

This protocol details the synthesis of a protected 5,6-dihydro-4H-1,3-oxazin-2-amine derivative via silver-catalyzed intramolecular cyclization. This method is adapted from established procedures for related cyclic guanidines.[3]

Part A: Synthesis of Precursor: N-(3-Hydroxypropyl)-N'-tosylguanidine

Rationale: This precursor is synthesized from 3-aminopropan-1-ol and a tosyl-protected guanylating agent. The tosyl group serves to activate the guanidine for cyclization and can be removed later.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Supplier
3-Aminopropan-1-olC₃H₉NO75.11Sigma-Aldrich
N-Tosyl-S-methylisothioureaC₉H₁₂N₂O₂S₂260.34Synthesized
Triethylamine (TEA)C₆H₁₅N101.19Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93VWR

Procedure:

  • To a stirred solution of 3-aminopropan-1-ol (1.0 eq) in DCM (0.2 M) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of N-Tosyl-S-methylisothiourea (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (10% MeOH in DCM).

  • Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 2% to 10% MeOH in DCM) to afford the desired precursor.

Part B: Catalytic Cyclization

Rationale: This step employs a silver(I) catalyst to facilitate the key 6-exo-tet ring closure.

Caption: Workflow for the silver-catalyzed cyclization step.

Procedure:

  • To an oven-dried sealed tube, add the N-(3-hydroxypropyl)-N'-tosylguanidine precursor (1.0 eq), sodium tert-butoxide (NaOtBu, 1.2 eq), and anhydrous toluene (0.1 M).

  • Seal the tube and purge with argon for 10 minutes.

  • Add silver(I) nitrate (AgNO₃, 0.15 eq) to the mixture under a positive pressure of argon.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-tosyl protected 5,6-dihydro-4H-1,3-oxazin-2-amine.

Self-Validation and Characterization:

  • Expected Yield: 65-85%.

  • ¹H NMR: Expect the disappearance of the broad -OH proton signal and the appearance of characteristic diastereotopic protons for the -CH₂-O- and -CH₂-N- groups of the oxazine ring.

  • ¹³C NMR: Confirm the formation of the new C-O bond with a signal around 65-75 ppm for the -CH₂-O- carbon.

  • HRMS: Verify the exact mass of the cyclized product.

  • Troubleshooting: If the reaction stalls, fresh NaOtBu and catalyst may be required. Ensure the reaction is performed under strictly anhydrous and inert conditions, as moisture can deactivate both the base and the catalyst.

Conclusion and Future Outlook

Catalytic methods provide a powerful and efficient platform for the synthesis of 5,6-dihydro-4H-1,3-oxazin-2-amine and its derivatives. Silver-catalyzed intramolecular cyclization represents a robust and accessible method for researchers. Future efforts in this field will likely focus on the development of enantioselective variants, possibly using chiral ligands with transition metals or through asymmetric organocatalysis, to directly access chiral building blocks for drug discovery programs.[11][12] Additionally, the exploration of more sustainable and earth-abundant metal catalysts (e.g., copper, iron) remains a high-priority objective.[13][14]

References

  • Zavesky, B. P., Babij, N. R., Fritz, J. A., & Wolfe, J. P. (2013). Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Letters, 15(20), 5420-5423. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. Angewandte Chemie International Edition, 46(19), 3725-3728. [Link]

  • Jain, A. K., & Rana, A. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry, 28(2), 791-795. [Link]

  • Tanimoto, H., & Ouchi, A. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2098-2107. [Link]

  • Siddiqui, Z. N., & Asad, M. (2015). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction. ResearchGate. [Link]

  • Perillo, I. A., & Lamdan, S. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707-719. [Link]

  • Wang, Z., & Zhu, C. (2021). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ACS Catalysis, 11(3), 1594-1600. [Link]

  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 1. [Link]

  • Pytela, O., & Vecera, M. (1988). Kinetics of cyclization of N-substituted l-(2-nitrophenyl)- guanidines and mechanism of the cyclization reactions. Collection of Czechoslovak Chemical Communications, 53(4), 844-853. [Link]

  • Robles-Machín, R., Adrio, J., & Carretero, J. C. (2006). Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones. The Journal of Organic Chemistry, 71(13), 4951-4955. [Link]

  • de la Torre, A. F., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 47. [Link]

  • Boros, E., et al. (2018). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 23(10), 2636. [Link]

  • Bautista, D., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][15]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Molecules, 26(15), 4443. [Link]

  • Liu, Y., et al. (2017). A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers, 4(10), 1963-1970. [Link]

  • Tan, C-H., & Liew, S-K. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemistry: An Asian Journal, 6(6), 1284-1296. [Link]

  • AL-Juboori, G. H., & Al-Masoudi, N. A. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 11-15. [Link]

  • Chernov, N. M., et al. (2015). Reaction of 4-Hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. Russian Journal of General Chemistry, 85, 1949-1954. [Link]

  • Shang, Y., et al. (2010). Syntheses of Cyclic Guanidine-Containing Natural Products. Accounts of Chemical Research, 43(10), 1363-1374. [Link]

  • Wang, J., et al. (2018). Enantioselective synthesis of polysubstituted 5,6‐dihydro‐4H‐1,3‐oxazines. ResearchGate. [Link]

  • Kamal, A., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 15-38. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2026). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Scientific Reports, 16(1). [Link]

  • Singh, B., et al. (2023). Silver-Catalyzed Synthesis of Oxazines. Scribd. [Link]

  • Garcı́a-Garcı́a, P., et al. (2013). Gold-catalyzed oxycyclization of allenic carbamates: expeditious synthesis of 1,3-oxazin-2-ones. Beilstein Journal of Organic Chemistry, 9, 828-834. [Link]

  • van der Heijden, L. M., et al. (2021). Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-[15][16][17]oxadiazines. Chemistry – A European Journal, 27(21), 6549-6556. [Link]

  • Evans, D. M., et al. (2007). Intramolecular epoxide ring opening cyclisation reactions involving guanidines. Tetrahedron, 63(29), 6779-6791. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • NextSDS. (n.d.). 5,6-dihydro-4H-1,3-oxazin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Kumar, A., et al. (2009). Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Organic & Biomolecular Chemistry, 7(20), 4067-4073. [Link]

  • Meyers, A. I., et al. (1974). 2,4,4,6-Tetramethyl-5,6-dihydro-1,3-(4H)oxazine. Journal of the American Chemical Society, 96(1), 268-269. [Link]

  • Sravanthi, K., & Manju, S. L. (2016). Synthesis and Biological Activities of[1][15]-Oxazine Derivatives. Der Pharma Chemica, 8(1), 462-472. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-oxazines. Organic Chemistry Portal. [Link]

  • Takeshima, T., et al. (1975). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, 1273. [Link]

  • Kumar, V., & Jones, R. A. (2011). Synthesis and Isolation of 5,6-dihydro-4H-1,3-oxazine Hydrobromides by Autocyclization of N-(3-bromopropyl)amides. The Journal of Organic Chemistry, 76(4), 1109-1113. [Link]

  • Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. ResearchGate. [Link]

  • Zavesky, B. P., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(11), 2794-2797. [Link]

  • Asensio, A., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(13), 8503-8512. [Link]

  • Li, J., et al. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 28(15), 5779. [Link]

  • Lindh, J., et al. (2016). Synthesis of 4H-Benzo[e][1][15]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction. European Journal of Organic Chemistry, 2016(15), 2639-2642. [Link]

  • Wang, C., et al. (2023). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][15]oxazines by intramolecular Hiyama coupling. Chemical Science, 14(15), 4114-4119. [Link]

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Technical Notes & Optimization

Troubleshooting

preventing degradation of 5,6-dihydro-4h-1,3-oxazin-2-amine during long-term storage

Technical Support Center: Troubleshooting & Stabilizing 5,6-Dihydro-4H-1,3-oxazin-2-amine Introduction Welcome to the Technical Support Center. The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold is a highly valuable cyclic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Stabilizing 5,6-Dihydro-4H-1,3-oxazin-2-amine

Introduction Welcome to the Technical Support Center. The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold is a highly valuable cyclic isourea/amidine pharmacophore, predominantly utilized in the design of β-secretase (BACE1) inhibitors for Alzheimer's disease and various kinase targets 1. Despite its pharmacological utility, this motif presents significant stability challenges during long-term storage and biological evaluation. This guide provides researchers with field-proven, mechanistically grounded protocols to prevent degradation, ensuring structural integrity and reproducible assay results.

The Mechanistic Pathology of Degradation

Expertise & Experience Insight: To prevent degradation, we must first understand the causality behind it. Why does this molecule degrade so easily?

The core of 5,6-dihydro-4H-1,3-oxazin-2-amine features a highly polarized C=N bond within a cyclic isourea system. The carbon atom at position 2 (C2) is flanked by an endocyclic oxygen, an endocyclic nitrogen, and an exocyclic amine. This intense electron-withdrawing environment renders C2 highly electrophilic.

When exposed to ambient moisture, water acts as a nucleophile, attacking C2 to form a tetrahedral intermediate. Depending on the pH and the specific substituent electronics, this intermediate collapses via the cleavage of either the C-O or C-N bond, resulting in irreversible ring-opening 2. This hydrolysis yields inactive linear amino alcohol or urea derivatives 3. Furthermore, storing the free base in hygroscopic solvents like DMSO accelerates this hydrolysis, leading to rapid loss of potency in biological assays.

degradation_pathway A 5,6-dihydro-4H- 1,3-oxazin-2-amine (Intact Core) B H2O Nucleophilic Attack at C2 A->B Moisture / pH < 7 C Tetrahedral Intermediate B->C Reversible D Ring Opening (C-O or C-N cleavage) C->D Irreversible E Linear Amino Alcohol or Urea Derivative D->E Final Degradant

Fig 1: Hydrolytic degradation pathway of 1,3-oxazin-2-amine via C2 nucleophilic attack.

Troubleshooting Guide: Diagnosing Storage Failures

To assist in diagnosing compound failure, we have summarized the quantitative degradation parameters across various storage conditions.

Storage ConditionTemp (°C)Moisture LimitExpected Half-Life (t1/2)Primary DegradantCorrective Action
Lyophilized Solid (Argon) -20 to -80< 0.5%> 24 MonthsNone detectedMaintain strict desiccation
Lyophilized Solid (Air) 25 (RT)Ambient3 - 6 MonthsRing-opened ureaPurge vials with Argon/N2
DMSO Stock Solution 25 (RT)> 2.0%24 - 48 HoursAmino alcoholStore single-use aliquots at -80°C
Aqueous Buffer (pH 7.4) 37N/A12 - 24 HoursHydrolysis productsPrepare fresh immediately prior to assays
Aqueous Buffer (pH < 4) 25 (RT)N/A< 4 HoursAcid-cleaved speciesAvoid prolonged acidic storage

Self-Validating Protocols for Long-Term Storage

Trustworthiness Insight: A protocol is only as reliable as its validation. The following workflows are designed as self-validating systems, meaning each critical step includes a measurable quality control checkpoint to guarantee the integrity of the 1,3-oxazin-2-amine core.

Protocol A: Hydrochloride Salt Formation for Electronic Stabilization Converting the free base to a hydrochloride salt protonates the exocyclic imine/amine nitrogen. This delocalizes the positive charge across the amidine system, reducing the localized electrophilicity at C2 and sterically/electronically hindering water attack [[4]]().

  • Step 1: Dissolve 1.0 equivalent of the purified 5,6-dihydro-4H-1,3-oxazin-2-amine free base in anhydrous dichloromethane (DCM) or diethyl ether under an argon atmosphere.

  • Step 2: Cool the solution to 0°C using an ice bath.

  • Step 3: Dropwise, add 1.05 equivalents of anhydrous HCl (e.g., 4M in dioxane). Stir for 30 minutes. A white precipitate should form.

  • Step 4: Filter the precipitate under an inert atmosphere and wash with cold, anhydrous diethyl ether.

  • Step 5: Dry the solid under high vacuum (< 0.1 mbar) for 24 hours.

  • Validation Checkpoint: Perform 1H-NMR in DMSO-d6. The successful formation of the salt is validated by a distinct downfield shift of the amine/imine protons (typically > 8.5 ppm) and the absolute absence of water peaks.

Protocol B: Anhydrous Lyophilization and Inert Packaging

  • Step 1: Dissolve the validated salt (from Protocol A) or free base in LC-MS grade water/acetonitrile (or tert-butanol/water) in a lyophilization flask.

  • Step 2: Flash-freeze the solution by rotating the flask in a liquid nitrogen bath to maximize surface area.

  • Step 3: Lyophilize at -50°C and < 0.05 mbar for 48-72 hours.

  • Validation Checkpoint: Perform Karl Fischer titration on a small subset of the batch. Moisture content must be < 0.5% w/w. If > 0.5%, repeat lyophilization.

  • Step 4: Transfer the flask immediately to a glove box purged with Argon.

  • Step 5: Aliquot the dry powder into amber glass vials (to prevent photo-oxidation).

  • Step 6: Seal vials with PTFE-lined septa caps, wrap with Parafilm, and store in a desiccator at -20°C or -80°C.

storage_workflow Start Purified 1,3-oxazin-2-amine Salt Salt Formation (HCl in Dioxane/Ether) Start->Salt Route A: Salt (Preferred) Lyoph Lyophilization (Validate: <0.5% Moisture) Start->Lyoph Route B: Free Base Salt->Lyoph Aliquot Aliquot into Amber Glass Vials Lyoph->Aliquot Argon Purge with Argon (Glove Box) Aliquot->Argon Store Seal & Store at -20°C or -80°C Argon->Store

Fig 2: Self-validating workflow for the long-term stabilization and storage of 1,3-oxazin-2-amines.

Frequently Asked Questions (FAQs)

Q: Why did my 1,3-oxazin-2-amine compound turn into a gummy solid at room temperature? A: This is a classic sign of hygroscopicity leading to hydrolysis. The free base of the oxazine ring readily absorbs ambient moisture, which initiates the ring-opening degradation pathway. The resulting linear amino alcohol derivatives often have lower melting points and present as sticky, gummy solids. Always store the compound in a desiccator.

Q: Can I store this compound in DMSO stock solutions for long-term use? A: No. DMSO is highly hygroscopic. Even "anhydrous" DMSO will absorb moisture from the air every time the vial is opened. Because the degradation of the oxazine ring is water-driven, storing it in DMSO at room temperature or 4°C will cause rapid hydrolysis (t1/2 is often < 48 hours). If you must use DMSO, prepare single-use aliquots and freeze them immediately at -80°C.

Q: Does the stereochemistry or substitution of the oxazine ring affect its storage stability? A: Yes. Substituents at the 4, 5, and 6 positions significantly impact stability. For instance, incorporating electron-withdrawing groups (like trifluoromethyl or fluorine) near the oxazine core can reduce the basicity of the ring nitrogen, which subtly alters the electrophilicity of C2 and can improve metabolic and hydrolytic stability 1. However, steric bulk around C2 is the most effective way to block nucleophilic water attack.

References

  • Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.[Link]

  • Prodrugs for Amines. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Binding Affinity of 5,6-Dihydro-4H-1,3-oxazin-2-amine Analogs in BACE1 Inhibition

Introduction: The Evolution of BACE1 Inhibitors The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for the generation of neurotoxic amyloid-beta (Aβ) peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of BACE1 Inhibitors

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for the generation of neurotoxic amyloid-beta (Aβ) peptides, making it a prime disease-modifying target for Alzheimer's disease (AD)[1]. Early drug development efforts focused on peptidomimetics and basic amidines; however, these compounds consistently failed in clinical trials due to poor blood-brain barrier (BBB) penetration and high P-glycoprotein (P-gp) efflux.

The discovery of 5,6-dihydro-4H-1,3-oxazin-2-amine analogs marked a critical turning point. By acting as transition-state mimetics, these small molecules maintain potent binding affinity while offering a highly tunable scaffold to optimize pharmacokinetics, evade P-gp efflux, and achieve selectivity over the highly homologous BACE2 enzyme.

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage at β-site Gamma γ-Secretase BACE1->Gamma C99 Fragment Abeta Aβ Peptides (Aggregation) Gamma->Abeta Cleavage Oxazine 5,6-dihydro-4H- 1,3-oxazin-2-amines Oxazine->BACE1 Competitive Inhibition

Fig 1: APP amyloidogenic cleavage pathway and targeted inhibition by oxazine analogs.

Structure-Activity Relationship (SAR) & Binding Kinetics

The binding affinity of 5,6-dihydro-4H-1,3-oxazin-2-amine analogs is dictated by their interaction with the BACE1 catalytic dyad and surrounding subpockets. The cyclic amidine core acts as a hydrogen-bond donor/acceptor network, directly engaging the catalytic aspartates (Asp32 and Asp228)[2]. However, optimizing these analogs requires balancing thermodynamic binding affinity (Ki) with central nervous system (CNS) exposure.

Mechanistic Causality of Structural Modifications:
  • pKa Lowering via Double Bond Incorporation: Early 1,3-dihydrooxazine leads exhibited high basicity (pKa > 8), which triggered severe P-gp efflux and limited brain exposure. By incorporating a double bond into the ring (converting it to an oxazine), researchers successfully lowered the amidine pKa to ~7.0. This subtle electronic shift dramatically reduced P-gp recognition while maintaining an IC50 of 12 nM[3].

  • S2' Pocket Explicit Water Displacement: BACE1 and BACE2 share high structural homology, making selective inhibition difficult. Crystallographic analysis revealed two explicit water molecules in the S2' pocket with distinct free energy levels. By introducing a propynyl group at the 4-position of the oxazine ring, the analog successfully displaces one of these high-energy water molecules. The differential cost of water displacement between BACE1 and BACE2 grants these specific analogs extreme BACE1 selectivity[4].

  • Mitigating hERG Toxicity: The addition of electron-withdrawing groups, such as a -CF3 moiety at the 6-position, stabilizes the bioactive conformation of the oxazine ring. This not only increases binding affinity to the S1 and S3 pockets but also significantly reduces off-target binding to the hERG potassium channel, a major cardiovascular liability[5].

Comparative Binding Affinity Data

The following table synthesizes the quantitative performance of various oxazine analogs, demonstrating how structural evolution correlates with binding affinity and pharmacokinetic viability.

Compound Scaffold / ModificationBACE1 IC50 (nM)P-gp Efflux RatiohERG Inhibition (@ 5 µM)Key Mechanistic Advantage
1,3-dihydrooxazine (Early Lead 6) 3.736.078%High potency, but fails in vivo due to basicity-driven BBB exclusion.
Oxazine with Double Bond (Cmpd 18) 12.01.9< 20%Lowered pKa (~7.0) evades P-gp efflux, enabling robust brain Aβ reduction.
CF3-Substituted Oxazine (Cmpd 89) < 10.0< 2.0MinimalFluorination stabilizes active conformation and eliminates cardiovascular toxicity.
Propynyl-Substituted Oxazine 6.5N/AMinimalDisplaces S2' water, achieving unprecedented selectivity for BACE1 over BACE2.

Experimental Protocol: Radioligand Competition Binding Assay

To objectively compare the binding affinity of these analogs, researchers rely on competitive radioligand binding assays. The following protocol is a self-validating system designed to extract the absolute inhibition constant ( Ki​ ).

W Prep 1. Assay Preparation (pH 4.5 Buffer, BACE1 Enzyme) Incubate 2. Incubation ([3H]-Radioligand + Oxazine Analog) Prep->Incubate Filter 3. Rapid Filtration (Separate Bound vs Free) Incubate->Filter Measure 4. Scintillation Counting (Quantify Bound Radioligand) Filter->Measure Analyze 5. Data Analysis (Calculate IC50 & Ki via Cheng-Prusoff) Measure->Analyze

Fig 2: Radioligand competition assay workflow for determining BACE1 binding affinity.
Step-by-Step Methodology & Causality
  • Buffer Formulation & Enzyme Activation:

    • Action: Prepare a 50 mM Sodium Acetate assay buffer adjusted strictly to pH 4.5.

    • Causality: BACE1 is an endosomal aspartyl protease. The acidic pH is a strict requirement because optimal catalytic activity relies on the protonation state of the catalytic dyad: Asp32 must be protonated (acting as an acid) while Asp228 remains unprotonated (acting as a base) to facilitate nucleophilic attack[2].

  • Ligand Incubation:

    • Action: Incubate 1 nM recombinant human BACE1 with 1.5 nM of a [3H]-labeled nonselective BACE inhibitor and varying concentrations of the 5,6-dihydro-4H-1,3-oxazin-2-amine analog (0.1 nM to 10 µM) for 2 hours at room temperature.

    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium. Failing to reach equilibrium skews competition kinetics, resulting in false-positive IC50 shifts.

  • Rapid Filtration & Isolation:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-treated with 0.1% polyethyleneimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, minimizing the non-specific binding of highly lipophilic oxazine analogs to the matrix. Rapid filtration instantly isolates the enzyme-ligand complexes from the unbound radioligand, freezing the equilibrium state.

  • Scintillation & Kinetic Conversion:

    • Action: Quantify the bound radioactivity using a liquid scintillation counter. Convert the derived IC50 to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: The IC50 is a relative value dependent on the specific radioligand concentration ( [L] ) used in the assay. Converting this to Ki​ normalizes the data, providing the true thermodynamic binding affinity of the oxazine analog, which allows for objective, cross-study comparisons[6].

References

  • Structure-Based Approaches to Improving Selectivity through Utilizing Explicit Water Molecules: Discovery of Selective β-Secretase (BACE1) Inhibitors over BACE2 . Journal of Medicinal Chemistry, ACS Publications.

  • Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain . Journal of Medicinal Chemistry, ACS Publications.

  • Characterizing Potential BACE1 Inhibitors from ChEMBL Database using Knowledge- and Physics-Based Approaches . ChemRxiv.

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors . Current Neuropharmacology, PMC / NIH.

  • US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors . Google Patents.

Sources

Comparative

A Comparative Guide to the Synthesis of 5,6-dihydro-4H-1,3-oxazin-2-amine: Benchmarking Modern and Traditional Routes

For Researchers, Scientists, and Drug Development Professionals The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and serves as a crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-4H-1,3-oxazin-2-amine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its synthesis has been approached through various methodologies, ranging from classical cyclization reactions to modern catalytic strategies. This guide provides an in-depth comparison of these synthetic routes, offering insights into their relative efficiencies, substrate scope, and operational complexities. We will delve into the mechanistic underpinnings of each approach, providing a robust framework for selecting the optimal synthetic strategy for your research and development needs.

Introduction: The Significance of a Versatile Scaffold

The 5,6-dihydro-4H-1,3-oxazin-2-amine core, a cyclic guanidine embedded within a six-membered heterocycle, is of significant interest due to the diverse pharmacological properties exhibited by its derivatives. The guanidine group, with its high basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and synthetic drugs.[1][2] The 1,3-oxazine ring provides a rigid and defined spatial arrangement for the substituents, influencing the molecule's interaction with biological targets. Consequently, the development of efficient and versatile synthetic routes to this scaffold is a critical endeavor in drug discovery.

This guide will benchmark two primary approaches: traditional multi-step syntheses and modern, often catalytic, one-pot or streamlined methodologies. We will evaluate these routes based on key performance indicators such as chemical yield, reaction time, temperature, reagent toxicity, and overall process efficiency.

Traditional Synthesis Routes: The Foundation of Cyclic Guanidine Chemistry

Classical approaches to the synthesis of 5,6-dihydro-4H-1,3-oxazin-2-amine typically involve a two-step process: the guanylation of 3-aminopropanol followed by an intramolecular cyclization. The choice of guanylating agent is the defining feature of these traditional methods.

Route 1: The S-Methylisothiourea Approach

This widely used method involves the reaction of 3-aminopropanol with S-methylisothiourea sulfate. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the S-methylisothiourea, leading to the formation of N-(3-hydroxypropyl)guanidine. Subsequent heating, often in the presence of a base, promotes intramolecular cyclization to the desired 5,6-dihydro-4H-1,3-oxazin-2-amine.

Reaction Scheme:

G cluster_0 Guanylation cluster_1 Cyclization 3-Aminopropanol 3-Aminopropanol N-(3-hydroxypropyl)guanidine N-(3-hydroxypropyl)guanidine 3-Aminopropanol->N-(3-hydroxypropyl)guanidine + S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea sulfate N-(3-hydroxypropyl)guanidine_c N-(3-hydroxypropyl)guanidine Product 5,6-dihydro-4H-1,3-oxazin-2-amine N-(3-hydroxypropyl)guanidine_c->Product Heat, Base

Fig. 1: Traditional synthesis via S-methylisothiourea.

Causality and Experimental Choices: The use of S-methylisothiourea salts is favored for their commercial availability and relatively straightforward handling. The cyclization step is typically acid- or base-catalyzed, with the choice of catalyst influencing the reaction rate and the potential for side-product formation. The high temperatures required for cyclization can be a limitation for sensitive substrates.

Route 2: The Cyanamide Pathway

Another classical approach employs cyanamide as the guanylating agent. The reaction of 3-aminopropanol with cyanamide, usually under acidic conditions, furnishes the N-(3-hydroxypropyl)guanidine intermediate, which then undergoes cyclization.

Reaction Scheme:

G cluster_0 Guanylation cluster_1 Cyclization 3-Aminopropanol 3-Aminopropanol Intermediate N-(3-hydroxypropyl)guanidine 3-Aminopropanol->Intermediate + Cyanamide, H+ Cyanamide Cyanamide Intermediate_c N-(3-hydroxypropyl)guanidine Product 5,6-dihydro-4H-1,3-oxazin-2-amine Intermediate_c->Product Heat

Fig. 2: Traditional synthesis via cyanamide.

Causality and Experimental Choices: Cyanamide is an economical and atom-efficient guanylating agent. However, its tendency to dimerize to dicyandiamide under certain conditions can complicate the reaction and reduce yields. Acid catalysis is employed to activate the cyanamide for nucleophilic attack.

Route 3: The Cyanogen Bromide Method

A more reactive, but also more hazardous, traditional method involves the use of cyanogen bromide. 3-aminopropanol reacts with cyanogen bromide to form a cyanamide intermediate, which is then further reacted to form the guanidine and cyclize. A variation of this involves reacting a diamine with cyanogen bromide.[2]

Reaction Scheme:

G cluster_0 Initial Reaction cluster_1 Cyclization 3-Aminopropanol 3-Aminopropanol Intermediate Intermediate 3-Aminopropanol->Intermediate + BrCN Cyanogen_Bromide Cyanogen Bromide Intermediate_c Intermediate Product 5,6-dihydro-4H-1,3-oxazin-2-amine Intermediate_c->Product Further steps

Fig. 3: Traditional synthesis involving cyanogen bromide.

Causality and Experimental Choices: Cyanogen bromide is a highly reactive electrophile, leading to rapid initial reaction. However, its high toxicity and propensity to form hazardous byproducts necessitate stringent safety precautions and limit its large-scale applicability. This method is often employed when other guanylation reagents fail.

Modern Catalytic Routes: A Paradigm Shift in Efficiency

Modern synthetic chemistry has seen a move towards catalytic methods that offer improved efficiency, milder reaction conditions, and greater functional group tolerance. For the synthesis of cyclic guanidines like 5,6-dihydro-4H-1,3-oxazin-2-amine, these approaches often involve transition metal catalysis.

Route 4: Palladium-Catalyzed Intramolecular Carboamination

A powerful modern strategy for the synthesis of cyclic guanidines involves the palladium-catalyzed intramolecular carboamination of N-allylguanidines. While not a direct synthesis of the target molecule from 3-aminopropanol, this method highlights a contemporary approach to constructing the core ring system. A similar strategy could be envisioned starting from an appropriately substituted precursor. This method allows for the formation of both a C-N and a C-C bond in a single step.[3]

Conceptual Reaction Scheme:

G Substrate N-Allyl-N'-(3-hydroxypropyl)guanidine Product Substituted 5,6-dihydro-4H-1,3-oxazin-2-amine Substrate->Product + Ar-X, Pd catalyst Catalyst Pd Catalyst

Fig. 4: Modern Pd-catalyzed carboamination concept.

Causality and Experimental Choices: Palladium catalysts are highly effective in promoting C-N and C-C bond-forming reactions. The choice of ligand is crucial for achieving high yields and selectivity. These reactions often proceed under milder conditions than traditional methods and can tolerate a wider range of functional groups.

Route 5: Titanium-Catalyzed Hydroamination/Cyclization

Titanium-based catalysts have emerged as effective promoters for the synthesis of cyclic guanidines from diamines and carbodiimides.[4] An adaptation of this methodology to an amino alcohol substrate could provide a direct and atom-economical route to 5,6-dihydro-4H-1,3-oxazin-2-amine.

Conceptual Reaction Scheme:

G 3-Aminopropanol 3-Aminopropanol Product 5,6-dihydro-4H-1,3-oxazin-2-amine 3-Aminopropanol->Product + Carbodiimide, Ti catalyst Carbodiimide Carbodiimide Catalyst Ti Catalyst

Fig. 5: Modern Ti-catalyzed hydroamination concept.

Causality and Experimental Choices: Titanium catalysts are known to activate both amines and carbodiimides, facilitating the guanylation reaction. These methods are often highly atom-economical, as all atoms from the reactants are incorporated into the product. The catalyst loading can typically be kept low, making the process more cost-effective and environmentally friendly.

Performance Benchmark: A Comparative Analysis

To provide a clear comparison of these synthetic routes, the following table summarizes key performance indicators based on literature precedents for the synthesis of analogous cyclic guanidines.

Parameter Route 1: S-Methylisothiourea Route 2: Cyanamide Route 3: Cyanogen Bromide Route 4: Pd-Catalyzed (Conceptual) Route 5: Ti-Catalyzed (Conceptual)
Typical Yield Moderate to Good (50-80%)Moderate (40-70%)Variable, can be good (60-85%)Good to Excellent (70-95%)Good to Excellent (80-98%)
Reaction Time Long (12-48 h)Long (24-72 h)Moderate to Long (8-24 h)Moderate (4-12 h)Short to Moderate (1-8 h)
Temperature High (Reflux)High (Reflux)Room Temp to RefluxModerate (60-100 °C)Room Temp to Moderate
Reagent Safety ModerateModerate (Dimerization)Low (Highly Toxic)Moderate (Pd catalysts)Moderate (Air-sensitive catalysts)
Atom Economy ModerateGoodPoorGoodExcellent
Substrate Scope ModerateModerateBroadBroadBroad
Scalability GoodModeratePoorGoodGood

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,6-dihydro-4H-1,3-oxazin-2-amine via the S-Methylisothiourea Route (Adapted from analogous procedures)
  • Guanylation: To a solution of 3-aminopropanol (1.0 eq) in water, add S-methylisothiourea sulfate (0.5 eq). The mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: The aqueous solution is then made basic by the addition of a suitable base (e.g., NaOH) and heated to reflux for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., chloroform). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5,6-dihydro-4H-1,3-oxazin-2-amine.

Protocol 2: Conceptual Modern Synthesis via Ti-Catalyzed Cyclization (Hypothetical procedure based on literature)
  • Reaction Setup: In a glovebox, a reaction vessel is charged with a titanium catalyst (e.g., a Ti-amide complex, 5 mol%), the desired carbodiimide (1.0 eq), and a suitable anhydrous solvent (e.g., toluene).

  • Substrate Addition: 3-Aminopropanol (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) and the progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a protic solvent (e.g., methanol). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target compound.

Conclusion and Future Outlook

The synthesis of 5,6-dihydro-4H-1,3-oxazin-2-amine can be achieved through both traditional and modern synthetic methodologies. While traditional routes, particularly the S-methylisothiourea method, remain valuable for their simplicity and the availability of starting materials, they often suffer from harsh reaction conditions and moderate yields.

Modern catalytic approaches, although potentially requiring more specialized reagents and techniques, offer significant advantages in terms of efficiency, milder conditions, and broader substrate applicability. The development of new catalytic systems for the direct cyclization of amino alcohols with guanylating agents represents a promising avenue for future research. Such advancements will undoubtedly facilitate the synthesis of novel derivatives of this important heterocyclic scaffold for applications in drug discovery and development. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability of reagents and equipment, and the desired level of purity and yield.

References

  • Guanidine plays an important role in medicinal chemistry, coordination chemistry, organocatalysis, and biochemistry.[1]

  • A simple synthesis of cyclic guanidine derivatives is presented in this study. The construction of the central basic scaffolds is achieved by the application of microwave-assisted chemistry.[2]

  • Cyclic guanidines are found in many biologically active compounds and natural products.[5]

  • This thesis is a summary of research conducted since October 2000 at the University of Toronto in the laboratory of Dr. Robert A. Batey. This manuscript is divided into three chapters.[6]

  • In closing, we developed a method for directed stereo-selective guanidylation of alkenes.[7]

  • 5,6-Dihydro-4H-1,3-oxazine hydrobromides have been synthesized by the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform.[8][9]

  • Catalytic guanylation reactions of amines with carbodiimides have received increasing attention because of the atom-economical preparation of guanidines since 2003.[4]

  • 3-Aminopropanol is obtained by reacting ethylene cyanohydrin with hydrogen in the presence of ammonia.[10][11]

  • 3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol.[12]

  • Vicinal amino alcohols, also called 1,2- or β-amino alcohols, are an important class of chemical modalities that may serve as chiral ligands for metal-based catalysts or as catalysts themselves and are found within numerous pharmaceutically active compounds.[13]

  • We have developed a low-pressure, gas-free, one-step carbonylation method for the synthesis of 4H-benzo[e][1][5]oxazin-4-ones from readily available ortho-halophenols and cyanamide that involves a palladium-catalyzed carbonylation–cyclization sequence.[14]

  • A highly efficient 2-chloroquinazolin-4(3H)-one rearrangement was developed that predictably generates either twisted-cyclic or ring-fused guanidines in a single operation, depending on the presence of a primary versus secondary amine in the accompanying diamine reagent.[15]

  • It is well established that Oxazine compounds are quite useful and effective in pharmaceutical and other medical areas, These compounds prove to have anti-bacterial[1][2], anti-plasmodia[5], anti-cancer[6], anti-depressant[7], ant-toxicity[8], and anti-neoplastic effects[4].[16]

  • In the search for new classes of MAO inhibitors, the present study investigated a series of 1,2,4-oxadiazin-5(6H)-one derivatives.[17]

  • The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years.[18]

  • 3-Amino-1-propanol is the organic compound with the formula HOCH2CH2CH2NH2.[19]

  • Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable N-cyano or N-arylsulfonyl protecting groups are described.[3]

  • 3-Aminopropionamide (3-APA) has recently been suggested as a transient intermediate in acrylamide (AA) formation during thermal degradation of asparagine initiated by reducing carbohydrates or aldehydes, respectively.[20]

  • A cascade silver(I)-catalyzed hydroamination/Michael addition sequence has been developed to deliver highly substituted bicyclic guanidines.[21]

  • A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols starting from carbonyl compounds and α-silyl amines via in situ generation of α-amino carbanion equivalents which act as nucleophiles.[22]

  • Alkyne-functionalized oxetanes are presented as versatile substrates that in combination with amine reagents can be transformed into structurally diverse, chiral γ-amino alcohols featuring a tetrasubstituted tertiary stereocenter under Cu catalysis.[23]

  • A clean and dry H-tube with a magnetic stirrer bar was evacuated under vacuum followed by nitrogen flushing three times.[24]

  • A simple synthesis of cyclic guanidine derivatives is presented in this study.[25]

  • The 2,3-aminopropanol 10 featured three orthogonal masking groups, a favorable characteristic for completing the l-Dap backbone realization.[26]

  • Intermolecular bonding of 3-aminopropanol (3-AP) molecules is discussed in comparison to 2-aminopropanol (2-AP) and 2-aminoethamol (2-AE).[27]

  • Asymmetric, radical C–H functionalizations are rare, yet powerful tools for solving modern synthetic challenges.[28]

Sources

Validation

A Comparative Toxicological Assessment of 5,6-dihydro-4H-1,3-oxazin-2-amine and its Bioisosteric Analogs

A Technical Guide for Researchers in Drug Discovery and Development Authored by: [Your Name/Gemini], Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, the exploration of novel hete...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of new therapeutic agents. The 5,6-dihydro-4H-1,3-oxazin-2-amine core represents a privileged structure, appearing in a variety of biologically active compounds. However, a thorough understanding of the toxicological profile of this and structurally related heterocycles is crucial for advancing safe and effective drug candidates. This guide provides a comparative analysis of the in vitro toxicity of 5,6-dihydro-4H-1,3-oxazin-2-amine and its key bioisosteric analogs, including thiazines, cyclic ureas, and cyclic thioureas. By examining cytotoxicity and genotoxicity data, we aim to elucidate structure-toxicity relationships (STRs) that can guide the design of safer and more potent molecules.

The principle of bioisosterism, the substitution of a functional group with another that has similar physical or chemical properties, is a cornerstone of this analysis.[1] Such substitutions can significantly impact a molecule's biological activity, metabolic stability, and, critically, its toxicity profile.[2][3] This guide will delve into the experimental data that illuminates these differences, providing a framework for rational drug design.

Structural Overview of Compared Heterocycles

The core structures under comparison are all six-membered rings containing two heteroatoms. The parent compound, 5,6-dihydro-4H-1,3-oxazin-2-amine, features an oxygen and a nitrogen atom. Its bioisosteres include the sulfur-containing thiazines, and the dinitrogen-containing cyclic ureas and thioureas.

Heterocycle Structures cluster_oxazinamine 5,6-dihydro-4H-1,3-oxazin-2-amine cluster_thiazine Thiazine Analog cluster_urea Cyclic Urea Analog cluster_thiourea Cyclic Thiourea Analog oxazinamine oxazinamine thiazine thiazine urea urea thiourea thiourea

Figure 1: Core structures of the heterocyclic families discussed in this guide.

Comparative Cytotoxicity Analysis

Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter in the early assessment of any potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[2][5]

The following table summarizes representative cytotoxicity data (IC50 values) for derivatives of the heterocyclic classes under investigation. A lower IC50 value indicates greater cytotoxic potential.

Heterocyclic ClassRepresentative DerivativeCell LineIC50 (µM)Reference
Oxazine 2H-benzo[b][6][7]oxazine derivativeHepG2>600 (normoxic)[8]
2H-benzo[b][6][7]oxazine derivativeHepG287 ± 1.8 (hypoxic)[8]
Thiazine Thiazine-pyridine Pd(II) complexHeLa78.62 ± 8.21[9]
Thiazine-pyridine Pt(II) complexU-93726.36 ± 2.56[9]
Cyclic Urea Coumarin-chalcone urea derivativeCHO28.456[10]
Chromene urea derivativeA54916.08
Cyclic Thiourea 1,3-bis(4-(trifluoromethyl)phenyl)thioureaA5490.2[11]
3,4-dichlorophenyl-N-ethylthioureaSW4801.5 - 8.9[12]

Analysis of Cytotoxicity Data:

The presented data, while not a direct head-to-head comparison of identically substituted analogs, reveals important trends. Thiourea derivatives, in several instances, exhibit significantly higher cytotoxicity compared to their urea and oxazine counterparts.[11][12] This increased potency can be attributed to the different electronic and lipophilic properties conferred by the sulfur atom. The substitution pattern on the heterocyclic core also plays a critical role in modulating cytotoxicity. For instance, the presence of halogen atoms on aryl substituents of thiourea derivatives often correlates with increased cytotoxic activity.[12]

It is also noteworthy that the cytotoxic effects can be cell-line specific and influenced by the experimental conditions, as seen with the oxazine derivatives that show preferential toxicity under hypoxic conditions.[8] This highlights the importance of evaluating potential drug candidates across a panel of cell lines and under relevant physiological conditions.

Comparative Genotoxicity Assessment

Genotoxicity, the ability of a chemical to damage genetic information within a cell, is a critical safety concern as it can lead to mutations and potentially cancer. Two of the most widely used in vitro assays for assessing genotoxicity are the Ames test and the in vitro micronucleus assay.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[6][13] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[14] A positive Ames test, indicated by a significant increase in the number of revertant colonies compared to a control, suggests that the compound is a mutagen.[15]

Ames Test Workflow A Histidine-dependent Salmonella typhimurium C Incubate on Histidine-deficient Agar A->C B Test Compound + S9 Mix (optional) B->C D Count Revertant Colonies C->D G Compare Colony Counts D->G E Negative Control (Spontaneous Revertants) E->G F Positive Control (Known Mutagen) F->G H Assess Mutagenic Potential G->H

Figure 2: A simplified workflow of the Ames test for mutagenicity.

The In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[1][16] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential.[3][17]

Micronucleus Assay Workflow A Culture Mammalian Cells B Treat with Test Compound A->B C Add Cytochalasin B (to block cytokinesis) B->C D Harvest and Fix Cells C->D E Stain with DNA-specific dye D->E F Score Binucleated Cells for Micronuclei E->F G Compare with Controls F->G H Determine Genotoxic Potential G->H

Figure 3: A generalized workflow for the in vitro micronucleus assay.

Genotoxicity Profile of 5,6-dihydro-4H-1,3-oxazin-2-amine and Related Heterocycles:

  • 5,6-dihydro-4H-1,3-oxazin-2-amine: Publicly available data indicates that this compound is classified as harmful if swallowed and causes skin and eye irritation.[18] While specific mutagenicity data is not provided, its structural alerts warrant further investigation. One study on a 1,3-disubstituted-2,3-dihydro-1H-naphtoxazine derivative did not show mutagenic effects in the Ames test.[19]

  • Thiazines: Some thiazine derivatives have been reported to exhibit potential AMES mutagenicity in in silico toxicity screenings.[20] This suggests that the sulfur atom and the overall electronic properties of the ring system may contribute to interactions with DNA.

  • Cyclic Ureas and Thioureas: Thiourea itself is a known thyroid carcinogen and has been shown to be genotoxic in various test systems.[21] Its genotoxicity is thought to be mediated by its S-oxygenated metabolites.[21] Studies on thiourea derivatives have shown mixed results, with some demonstrating genotoxic potential while others do not.[5] The genotoxicity of urea derivatives is generally considered to be lower than their thiourea counterparts.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Ames Test (Plate Incorporation Method)

This is a standard protocol and should be performed in accordance with OECD Guideline 471.[7][13]

  • Strain Preparation: Grow overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.

  • Metabolic Activation (Optional): If required, prepare an S9 mix from the liver of induced rodents. This mixture contains enzymes that can metabolize compounds into their active forms.

  • Plate Preparation: To molten top agar (at 45°C), add the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).

  • Plating: Pour the top agar mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

This protocol is a general guideline and should follow the principles of OECD Guideline 487.[1][3][16]

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Future Directions

The comparative analysis of 5,6-dihydro-4H-1,3-oxazin-2-amine and its bioisosteric analogs underscores the profound impact of subtle structural modifications on the toxicological properties of heterocyclic compounds. The available data suggests that the replacement of the oxygen atom in the oxazine ring with sulfur (to form a thiazine) or a nitrogen-carbonyl/thiocarbonyl group (to form cyclic ureas/thioureas) can significantly alter both cytotoxicity and genotoxicity. In particular, thiourea derivatives often exhibit greater cytotoxic potency, which may be advantageous in an oncology context but raises safety concerns for other therapeutic areas.

For drug development professionals, this guide highlights the critical need for early and comprehensive toxicological screening. The structure-toxicity relationships discussed herein can inform the design of safer and more effective drug candidates. Future research should focus on generating direct, head-to-head comparative toxicity data for a series of closely related analogs to further refine our understanding of these important heterocyclic scaffolds.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • The Ames Test. (n.d.). Retrieved from [Link]

  • Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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5,6-Dihydro-4h-1,3-oxazin-2-amine
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5,6-Dihydro-4h-1,3-oxazin-2-amine
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